molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5

3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

Cat. No.: B2955795
CAS No.: 670273-51-5
M. Wt: 493.62
InChI Key: HHHXXKLNPZBHPS-UHFFFAOYSA-N
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Description

3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a multifaceted compound known for its unique chemical structure. This compound falls under the category of thienopyrimidines and is significant for its potential in various fields like pharmaceuticals and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide generally involves multi-step organic reactions. Initial steps often include the formation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group. Next, a series of nucleophilic substitution reactions incorporate the allyl and phenethyl groups. Typically, this involves the use of solvents like dichloromethane and catalysts such as palladium-based catalysts for coupling reactions.

Industrial Production Methods

For industrial-scale production, flow chemistry and automated synthesis platforms are used to streamline the process, ensuring high yields and reproducibility. The reaction conditions are tightly controlled, often employing continuous-flow reactors to optimize temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the thieno ring structure.

  • Reduction: : Reduction reactions might modify the ketone group within the structure.

  • Substitution: : Common in functionalizing the molecule for specific applications.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituting Agents: : Halogenation agents, sulfonating agents.

Major Products

Depending on the reaction, products can include various derivatives of the original compound, often enhancing or modifying its properties for targeted applications.

Scientific Research Applications

3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is significant in several research areas:

  • Chemistry: : Used as a precursor for complex organic syntheses.

  • Biology: : Investigated for its interactions with biological macromolecules, including enzymes and receptors.

  • Medicine: : Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.

  • Industry: : Applied in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with specific molecular targets, such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, it might inhibit enzyme activity or block receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Compared to similar thienopyrimidine derivatives, 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide exhibits unique properties:

  • 3-Allyl-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one: : Similar but lacks the phenethylpropanamide moiety.

  • N-Phenethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives: : Display different binding affinities and biological activities.

The uniqueness of this compound lies in its specific substituents, conferring distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXXKLNPZBHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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